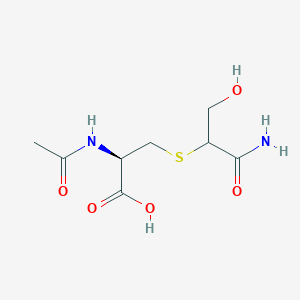

N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine

Übersicht

Beschreibung

N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine is a metabolite of acrylamide, a compound that is formed during the heating process of carbohydrate-rich foodsAcrylamide has been classified as probably carcinogenic to humans by various national and international organizations due to its potential to form genotoxic metabolites like glycidamide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine can be synthesized through the metabolic pathway of acrylamide in the human body. The process involves the biotransformation of acrylamide via cytochrome P450 2E1 to produce glycidamide, which is then conjugated with glutathione. This conjugate undergoes further enzymatic reactions to form this compound .

Industrial Production Methods: There is limited information on the industrial production methods of this compound as it is primarily studied as a human metabolite of acrylamide. Most research focuses on its formation and excretion in the human body rather than large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine primarily undergoes oxidative metabolism. It is formed through the oxidative biotransformation of acrylamide and subsequent conjugation with glutathione .

Common Reagents and Conditions: The formation of this compound involves the enzyme cytochrome P450 2E1, which catalyzes the oxidation of acrylamide to glycidamide. Glutathione is a key reagent in the conjugation process that leads to the formation of this compound .

Major Products: The major product formed from the reactions involving this compound is glycidamide, which is a genotoxic metabolite. This compound is further metabolized and excreted as mercapturic acids in the urine .

Wissenschaftliche Forschungsanwendungen

Biomarker for Acrylamide Exposure

One of the most significant applications of N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine is its use as a biomarker for human exposure to acrylamide. Acrylamide is a chemical that forms in certain foods during high-temperature cooking processes, such as frying and baking. Research has shown that iso-GAMA can be detected in human urine following acrylamide consumption, making it a valuable indicator for assessing dietary exposure to this potentially harmful compound .

Case Study: Human Metabolism of Acrylamide

In a study involving the administration of deuterium-labeled acrylamide to a healthy male volunteer, iso-GAMA was identified in urine samples collected over 46 hours. The maximum concentration of iso-GAMA was observed at 43 µg/L, indicating that this metabolite can effectively reflect recent dietary intake of acrylamide . This research underscores the utility of iso-GAMA in epidemiological studies aimed at understanding the health impacts of acrylamide exposure.

Understanding Acrylamide Toxicity

Iso-GAMA plays a crucial role in elucidating the metabolic pathways and potential toxic effects associated with acrylamide. Studies have linked acrylamide exposure to neurotoxicity and carcinogenicity, with iso-GAMA serving as a key metabolite that helps researchers investigate these health risks . By analyzing iso-GAMA levels, scientists can gain insights into how acrylamide is processed in the body and identify mechanisms that may lead to adverse health outcomes.

Antioxidant Properties

Emerging research suggests that this compound may exhibit antioxidant properties. Antioxidants are vital for mitigating oxidative stress, which can result from exposure to harmful substances like acrylamide. The ability of iso-GAMA to counteract oxidative damage could have implications for developing therapeutic strategies against oxidative stress-related diseases.

Comparative Metabolism Studies

Iso-GAMA is also valuable in comparative studies examining the metabolism of acrylamide across different species. Research indicates that humans metabolize acrylamide differently than rodents, with iso-GAMA being one of the metabolites formed through glutathione conjugation . Understanding these differences is essential for assessing human health risks based on animal study data.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Acetyl-S-(2-hydroxyethyl)cysteine | Contains a hydroxethyl group instead of carbamoyl | Less reactive than this compound |

| N-Acetyl-S-(carbamoylethyl)-L-cysteine | Similar carbamoyl structure | Primarily studied as a stable isotope tracer |

| N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine | Contains a cyano group | Exhibits different biological activities |

| N-Acetyl-S-(phenyl)-L-cysteine | Contains a phenyl group | Used in studies related to aromatic compound metabolism |

Future Research Directions

While current findings highlight the importance of this compound as a biomarker and its potential antioxidant properties, further research is necessary to fully understand its implications in health and disease. Ongoing studies aim to refine the sensitivity and specificity of iso-GAMA as a biomarker for acrylamide exposure, which could enhance its utility in public health assessments .

Wirkmechanismus

The mechanism of action of N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine involves its formation through the oxidative metabolism of acrylamide. Acrylamide is metabolized by cytochrome P450 2E1 to form glycidamide, which is then conjugated with glutathione. This conjugate undergoes further enzymatic reactions to form this compound. The compound is then excreted in the urine as a mercapturic acid .

Vergleich Mit ähnlichen Verbindungen

N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine is similar to other metabolites of acrylamide, such as N-Acetyl-S-(2-carbamoylethyl)cysteine (AAMA) and N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine (GAMA). These compounds are all products of acrylamide metabolism and serve as biomarkers for acrylamide exposure. this compound is unique in its specific formation pathway and its role in the detoxification process of acrylamide .

List of Similar Compounds:- N-Acetyl-S-(2-carbamoylethyl)cysteine (AAMA)

- N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine (GAMA)

- N-Acetyl-S-(2-carbamoylethyl)cysteine-sulfoxide (AAMA-sulfoxide)

Biologische Aktivität

N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine, commonly referred to as iso-GAMA, is a sulfur-containing compound and a significant metabolite of acrylamide, a chemical compound prevalent in various foods, particularly those subjected to high-temperature cooking. This article explores the biological activity of iso-GAMA, its role as a biomarker for acrylamide exposure, and its potential health implications.

Iso-GAMA has the molecular formula and is primarily studied due to its association with acrylamide metabolism. When acrylamide is ingested or inhaled, it undergoes metabolic conversion in the body, leading to the formation of several metabolites, including iso-GAMA. Research indicates that iso-GAMA can be detected in human urine following acrylamide exposure, making it a valuable biomarker for assessing dietary intake and exposure levels .

Metabolism Pathway

The metabolism of acrylamide involves several pathways:

- Conversion to Glycidamide : Acrylamide is metabolized by cytochrome P450 enzymes to glycidamide, which can form adducts with DNA and proteins, potentially leading to toxic effects.

- Formation of Mercapturic Acids : Iso-GAMA is excreted in urine as part of the mercapturic acid pathway, indicating detoxification processes .

Biological Activity

Iso-GAMA exhibits several biological activities that are critical for understanding its health implications:

- Antioxidant Properties : Preliminary studies suggest that iso-GAMA may possess antioxidant capabilities, helping mitigate oxidative stress induced by acrylamide exposure. This property could provide protective effects against cellular damage .

- Neurotoxicity and Carcinogenicity : The presence of iso-GAMA in biological fluids serves not only as a biomarker but also indicates potential neurotoxic and carcinogenic effects associated with acrylamide. Chronic exposure to acrylamide has been linked to adverse health outcomes, including neurotoxicity .

Case Studies

Recent case studies provide insight into the clinical relevance of iso-GAMA:

- Acute Acrylamide Poisoning : A case reported an adolescent female who ingested a high concentration of acrylamide, leading to severe symptoms and eventual death. The study highlighted the rapid onset of symptoms related to acrylamide toxicity and the role of metabolites like iso-GAMA in understanding exposure levels .

- Urinary Excretion Studies : In controlled studies involving healthy volunteers who consumed deuterium-labeled acrylamide, researchers observed that iso-GAMA was detectable in urine within hours post-ingestion. The peak concentration was noted at approximately 22 hours after consumption, demonstrating its utility as a biomarker for dietary exposure .

Comparative Analysis with Other Compounds

Iso-GAMA shares structural similarities with other cysteine derivatives. The following table summarizes some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Acetyl-S-(2-hydroxyethyl)cysteine | Hydroxethyl group instead of carbamoyl | Less reactive than iso-GAMA |

| N-Acetyl-S-(2-carbamoylethyl)-L-cysteine | Similar carbamoyl structure | Studied as a stable isotope tracer |

| N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine | Cyano group present | Exhibits different biological activities |

| N-Acetyl-S-(phenyl)-L-cysteine | Phenyl group present | Related to aromatic compound metabolism |

Iso-GAMA is particularly notable for its specific role as a biomarker for acrylamide exposure compared to these other compounds .

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5S/c1-4(12)10-5(8(14)15)3-16-6(2-11)7(9)13/h5-6,11H,2-3H2,1H3,(H2,9,13)(H,10,12)(H,14,15)/t5-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWCIZNAHHZFRX-ZBHICJROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(CO)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(CO)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025773 | |

| Record name | N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137698-09-0 | |

| Record name | N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.